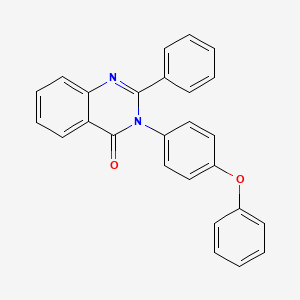
3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzophenone with 4-phenoxybenzaldehyde under acidic conditions to form the desired quinazolinone structure .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts to enhance the reaction efficiency. The use of continuous flow reactors and other advanced technologies can further improve the scalability of the synthesis process .
化学反応の分析
Types of Reactions: 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties depending on the nature of the substituents .
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer, inflammation, and other diseases due to its biological activity.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases and other proteins involved in cell signaling pathways, leading to the modulation of cellular processes like proliferation, apoptosis, and differentiation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
2-Phenylquinazolin-4(3H)-one: Lacks the phenoxyphenyl group, which may result in different biological activities and chemical properties.
3-(4-Methoxyphenyl)-2-phenylquinazolin-4(3H)-one: The methoxy group can influence the compound’s reactivity and interaction with biological targets.
3-(4-Chlorophenyl)-2-phenylquinazolin-4(3H)-one:
Uniqueness: 3-(4-Phenoxyphenyl)-2-phenylquinazolin-4(3H)-one is unique due to the presence of both phenyl and phenoxyphenyl groups, which contribute to its distinct chemical and biological properties. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various scientific and industrial applications .
特性
CAS番号 |
88538-77-6 |
|---|---|
分子式 |
C26H18N2O2 |
分子量 |
390.4 g/mol |
IUPAC名 |
3-(4-phenoxyphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H18N2O2/c29-26-23-13-7-8-14-24(23)27-25(19-9-3-1-4-10-19)28(26)20-15-17-22(18-16-20)30-21-11-5-2-6-12-21/h1-18H |
InChIキー |
ORCASLQVTNCESM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
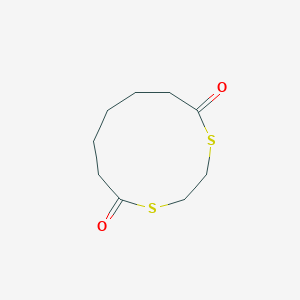
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
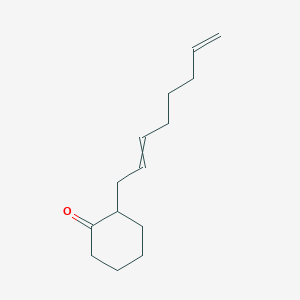
![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)

![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
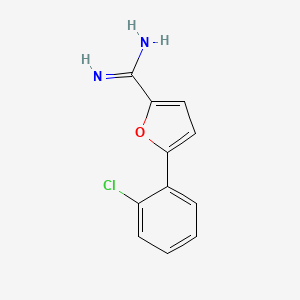
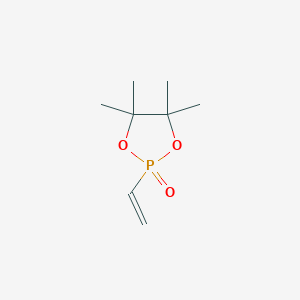
![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
